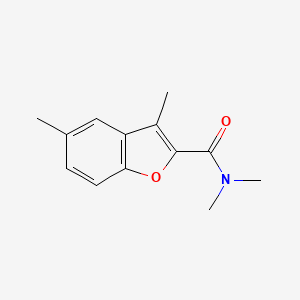
Benzonitrile, 4-(1,1,2-trimethyl-2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-(1,1,2-trimethyl-2-propenyl)- is an organic compound with the molecular formula C12H13N It is a derivative of benzonitrile, characterized by the presence of a 4-(1,1,2-trimethyl-2-propenyl) substituent on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 4-(1,1,2-trimethyl-2-propenyl)- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This reaction can be carried out using various catalysts and solvents to optimize yield and purity.
Industrial Production Methods: In industrial settings, the production of benzonitrile derivatives often involves the use of green chemistry principles. For instance, the use of ionic liquids as solvents and catalysts has been explored to minimize environmental impact and improve process efficiency . These methods not only enhance the yield but also simplify the separation and purification processes.
Chemical Reactions Analysis
Types of Reactions: Benzonitrile, 4-(1,1,2-trimethyl-2-propenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) and hydrogen gas (H) in the presence of a catalyst are frequently used.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination and sodium hydroxide (NaOH) for nucleophilic substitution are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction typically produces primary amines.
Scientific Research Applications
Benzonitrile, 4-(1,1,2-trimethyl-2-propenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and as a precursor for pharmaceutical compounds is ongoing.
Industry: It is utilized in the production of dyes, pesticides, and advanced coatings.
Mechanism of Action
The mechanism by which benzonitrile, 4-(1,1,2-trimethyl-2-propenyl)- exerts its effects involves interactions with various molecular targets. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. Pathways involved in its action include enzyme inhibition and receptor binding, which are critical for its biological and medicinal applications .
Comparison with Similar Compounds
- Benzonitrile
- 2,4,6-Trimethylbenzonitrile
- 4-Methylbenzonitrile
Comparison: Compared to other benzonitrile derivatives, benzonitrile, 4-(1,1,2-trimethyl-2-propenyl)- is unique due to its specific substituent, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications where other derivatives may not be as effective .
Properties
CAS No. |
77587-05-4 |
|---|---|
Molecular Formula |
C13H15N |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
4-(2,3-dimethylbut-3-en-2-yl)benzonitrile |
InChI |
InChI=1S/C13H15N/c1-10(2)13(3,4)12-7-5-11(9-14)6-8-12/h5-8H,1H2,2-4H3 |
InChI Key |
JMBOMPQBQRUTIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(C)(C)C1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


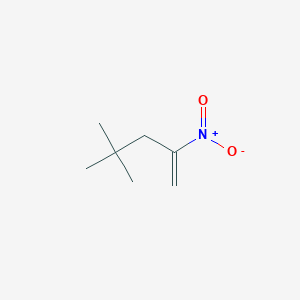
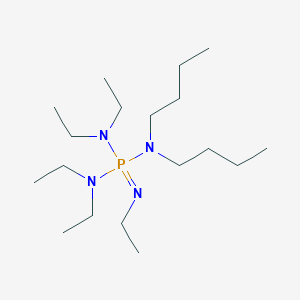
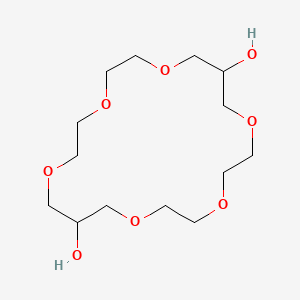
![N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-bromophenyl)thiourea](/img/structure/B14430544.png)
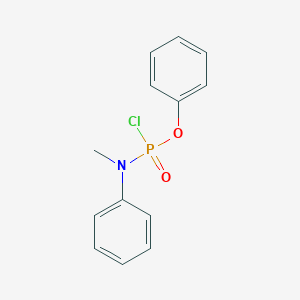

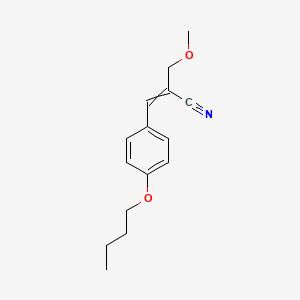

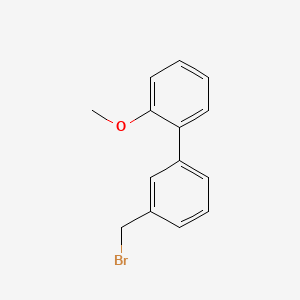


![bis[4-(1H-benzimidazol-2-yl)phenyl]diazene](/img/structure/B14430594.png)

